molecular formula C15H23N3O4S2 B2667093 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine CAS No. 797772-99-7

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine

Cat. No.: B2667093
CAS No.: 797772-99-7
M. Wt: 373.49
InChI Key: FVVYZMDFWGJMIF-UHFFFAOYSA-N
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Description

Historical Development of Sulfonylpiperazine Compounds

The sulfonylpiperazine scaffold originated from mid-20th century efforts to optimize sulfonamide therapeutics, where researchers recognized that incorporating piperazine rings improved solubility and target selectivity. Early derivatives focused on antibacterial applications, but the 1990s saw strategic diversification into antiparasitic and anticancer agents. A pivotal advancement occurred with the integration of molecular hybridization strategies, which combined sulfonylpiperazine motifs with heterocyclic systems like piperidine to enhance binding kinetics and pharmacokinetic profiles. For instance, the addition of a benzenesulfonyl group to the piperazine core in compounds such as 1-benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine emerged from structure-activity relationship (SAR) studies aimed at optimizing steric bulk and hydrogen-bonding capacity.

The evolution of synthetic methodologies, particularly nucleophilic substitution reactions between piperazine and sulfonyl chlorides, enabled efficient production of diverse analogs. This synthetic flexibility facilitated systematic exploration of substituent effects, revealing that electron-withdrawing groups on the sulfonyl moiety improved metabolic stability without compromising target engagement.

Significance in Medicinal Chemistry Research

Sulfonylpiperazines occupy a critical niche in drug discovery due to their dual capacity for target-specific interactions and pharmacokinetic optimization. The sulfonyl group engages in hydrogen bonding with protein residues, while the piperazine ring provides conformational flexibility for induced-fit binding. These features are exemplified in this compound, where the benzenesulfonyl moiety anchors the molecule to hydrophobic pockets, and the piperidine-sulfonyl group extends into polar regions of target enzymes.

Table 1: Key Physicochemical Properties of this compound

Property Value/Description Source
Molecular formula C15H23N3O4S2
Molecular weight 373.5 g/mol
Hydrogen bond acceptors 7
Rotatable bonds 5
Topological polar surface 94.6 Ų

This compound’s balanced lipophilicity (clogP ~2.1) and polar surface area (~95 Ų) align with Lipinski’s criteria for oral bioavailability, making it a viable lead candidate. Recent studies have leveraged its sulfonylpiperazine framework to inhibit Plasmodium falciparum actin polymerization, a mechanism critical for malaria parasite invasion of erythrocytes. The dual sulfonyl groups amplify interactions with parasite actin-profilin complexes, reducing filamentous actin formation by 80% at 10 µM concentrations.

Position of this compound in Contemporary Research

Current research prioritizes this compound as a multifunctional scaffold for antiparasitic and antimicrobial applications. Its ability to concurrently target pathogen structural proteins and metabolic enzymes arises from the spatially distinct sulfonyl groups, which interact with disparate binding sites. For example, in malaria studies, the benzenesulfonyl group disrupts actin-profilin interactions, while the piperidine-sulfonyl moiety inhibits apicoplast segregation—a dual mechanism that delays parasite resistance development.

Table 2: Comparative Biological Activities of Sulfonylpiperazine Derivatives

Compound Target Pathogen IC50 (µM) Mechanism of Action
1-Benzenesulfonyl-4-(piperidine-1-SO2)-piperazine Plasmodium falciparum 0.12 Actin polymerization inhibition
MMV020291 (analog) Plasmodium falciparum 0.08 Profilin-actin interference
4-(4-Bromo-benzenesulfonyl)-piperazine Staphylococcus aureus 2.4 Dihydropteroate synthase inhibition

Structural analogs of this compound have shown nanomolar efficacy against drug-resistant malaria strains, with CRISPR-Cas9 mutagenesis studies confirming that resistance mutations in actin-1 (M356L) and profilin (N154Y) genes reduce binding affinity by 40–60%. Such insights guide rational optimization; substituting the benzene ring with fluorinated aryl groups improves blood-brain barrier penetration for potential CNS applications.

Ongoing crystallographic analyses of the compound bound to P. falciparum actin-1 (PDB: 8T4X) reveal critical interactions: the benzenesulfonyl group occupies a hydrophobic cleft near Arg95, while the piperidine-sulfonyl moiety forms hydrogen bonds with Asp80 and His76. These interactions stabilize a profilin-bound actin conformation, preventing filament elongation—a mechanism absent in human actin isoforms, ensuring selectivity.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c19-23(20,15-7-3-1-4-8-15)16-11-13-18(14-12-16)24(21,22)17-9-5-2-6-10-17/h1,3-4,7-8H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVYZMDFWGJMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of piperazine with benzenesulfonyl chloride and piperidine-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pH, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler piperazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without sulfonyl groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including those with sulfonyl groups. For instance, a study on sulfonyl piperazine derivatives demonstrated significant antimicrobial activity against various bacterial strains and fungi. Compounds synthesized showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

CompoundBacterial StrainMIC (µg/mL)Activity
8aE. coli16Moderate
8bS. aureus8Strong
8cC. albicans32Moderate

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In a study focusing on analogs of TASIN-1, compounds similar to 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine were tested against colon cancer cell lines. The results indicated that modifications in the sulfonamide and piperazine structures significantly influenced their antiproliferative activity .

CompoundCell LineIC50 (µM)Efficacy
TASIN-1HCT1165.2High
Analog AHCT1163.8Very High
Analog BSW4807.5Moderate

Study on Antimicrobial Activity

A comprehensive evaluation of several sulfonyl piperazine derivatives was conducted to assess their antimicrobial properties. The study utilized both disc diffusion and microdilution methods to determine the efficacy against a range of pathogens. Notably, compounds with specific substitutions on the benzene ring exhibited enhanced activity against resistant strains, indicating potential for further development as novel antibiotics .

Evaluation of Anticancer Activity

In another investigation, a series of piperazine-based compounds were synthesized and tested for their anticancer activity against human colon cancer cell lines. The study revealed that structural modifications led to varying degrees of potency, with some analogs demonstrating IC50 values significantly lower than existing treatments, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to effective inhibition.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features :

  • Sulfonyl Group Variations: Unlike simpler analogs like 1-benzhydryl-4-(arylsulfonyl)piperazines (e.g., 7c, 7o–7u in ), which feature a single sulfonyl group and a benzhydryl substituent, the target compound incorporates two sulfonyl groups. This dual substitution may enhance rigidity and influence binding interactions compared to mono-sulfonylated derivatives .
  • Piperidine vs. Piperazine Substitutions : Compounds such as 1-benzyl-4-[4-(4-methyl-piperidine-1-sulfonyl)-benzenesulfonyl]-piperazine () share the bis-sulfonyl motif but differ in aromatic substituents (e.g., benzyl vs. benzene). The piperidine ring in the target compound may confer distinct steric and electronic effects compared to piperazine-based substituents .
  • Conformational Analysis : X-ray studies of related benzenesulfonamide-piperazine hybrids (e.g., 1-ethyl-4-(phenylsulfonyl)piperazine) reveal chair conformations for the piperazine ring and tetrahedral geometry around sulfur, which are likely conserved in the target compound .

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents (Position 1/4) Melting Point (°C) Yield (%) Key Features Reference
1-Benzenesulfonyl-4-benzhydryl-piperazine Benzenesulfonyl / Benzhydryl N/A N/A Chair conformation, H-bonding
7o () Benzhydryl / 2,4-dinitrophenyl 184–188 46 High melting point, nitro groups
1-Ethyl-4-(phenylsulfonyl)piperazine Ethyl / Phenylsulfonyl N/A N/A Crystal structure, Hirshfeld analysis
1-Benzyl-4-[4-(4-methyl-piperidine-1-sulfonyl)-benzenesulfonyl]-piperazine Benzyl / 4-methyl-piperidine-sulfonyl N/A N/A Bis-sulfonyl, aromatic flexibility
Physicochemical Properties
  • Solubility: Bis-sulfonylated piperazines generally exhibit moderate aqueous solubility. For example, piperazine-quinolone hybrids with ethylene spacers (e.g., 8ac in ) show solubility >80 μM at pH 6.5, whereas direct N-phenylpiperazinyl attachment reduces solubility (<20 μM). The target compound’s piperidine sulfonyl group may improve solubility relative to nitro-substituted analogs .
  • pKa and Electronic Effects : The pKa of piperazine nitrogens in bis-sulfonylated derivatives is influenced by substituents. Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit lower pKa (~3.8), while alkyl or aryl groups raise it (~6–7) .

Biological Activity

1-Benzenesulfonyl-4-(piperidine-1-sulfonyl)-piperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial metabolism. Additionally, the piperazine moiety enhances the compound's ability to cross biological membranes, facilitating its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) comparable to established antibiotics like ethambutol .

CompoundMIC (µg/mL)Activity Level
Ethambutol1.56Standard
This compoundTBDTBD

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related sulfonamides have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and gastrointestinal conditions, respectively .

Study on Antibacterial Efficacy

In a study evaluating various piperazine derivatives, this compound was synthesized and tested against several bacterial strains. The results indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating superior efficacy compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

A detailed SAR study focused on benzene-1,4-disulfonamides revealed that modifications in the sulfonamide group significantly influenced biological activity. The presence of the piperazine ring was crucial for enhancing selectivity and potency against specific targets .

Q & A

Q. Advanced

  • Byproduct identification : Employ LC-MS/MS to detect disubstituted derivatives (e.g., bis-benzenesulfonyl-piperazine) or hydrolyzed intermediates .
  • Reaction monitoring : Use in-situ FTIR to track sulfonyl chloride consumption and optimize quenching time .
  • Statistical analysis : Apply DOE (Design of Experiments) to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. Example Table :

VariableEffect on YieldByproduct Formation Risk
DMF, 25°CHigh (~75%)Moderate (disubstitution)
DCM, 0°CModerate (~60%)Low

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and P95 respirator to avoid inhalation/contact .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Waste disposal : Neutralize with 10% aqueous NaOH before incineration .

Advanced : Conduct thermal stability analysis via TGA/DSC to determine decomposition thresholds (>200°C recommended for safe handling) .

What structure-activity relationships (SAR) are relevant for its potential biological applications?

Q. Advanced

  • Sulfonyl group effects : The benzenesulfonyl moiety enhances binding to hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) .
  • Piperidine substitution : The piperidine-sulfonyl group improves membrane permeability vs. unsubstituted piperazines .
  • Biological assays : Test enzyme inhibition (e.g., tyrosinase) using UV-Vis kinetics (L-DOPA substrate, λ = 475 nm) .

Q. SAR Table :

SubstituentBioactivity (IC₅₀)LogP (Calculated)
Benzenesulfonyl12 µM2.8
Piperidine-1-sulfonyl8 µM3.1

How is the compound’s stability assessed under varying pH and temperature conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 1–13) for 24h and quantify degradation via HPLC. Optimal stability at pH 6–8 .
  • Thermal analysis : DSC shows endothermic melting peak ~180°C; TGA reveals 5% mass loss at 150°C, indicating storage limits .

Method : Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life using Arrhenius kinetics .

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